Lithium trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

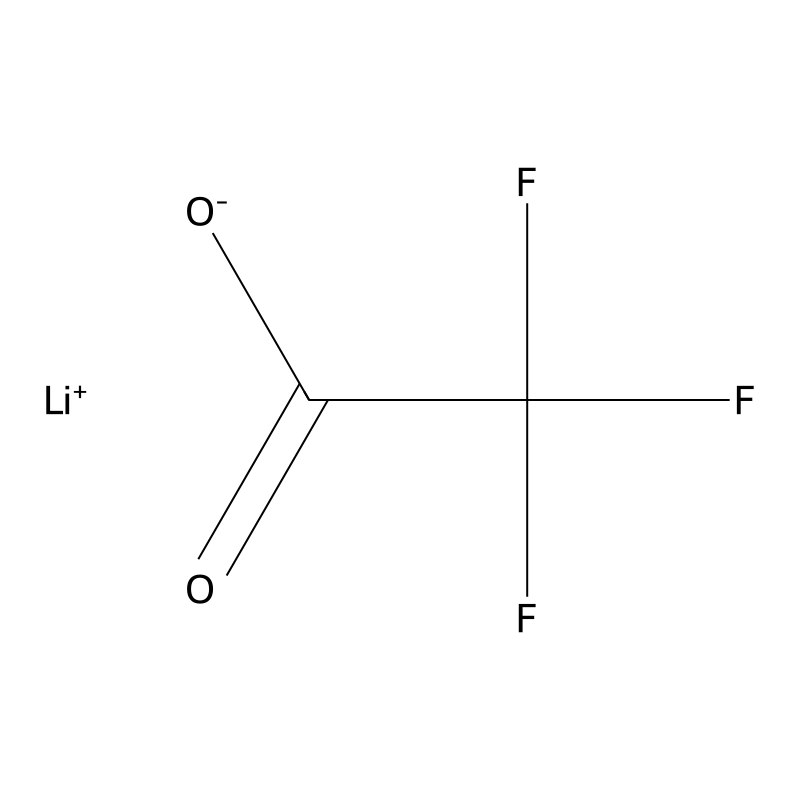

Lithium trifluoroacetate is a lithium salt derived from trifluoroacetic acid. It typically appears as a white, crystalline solid and has gained attention in various fields due to its unique properties, including high thermal stability and good solubility in organic solvents. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and storage. Its molecular structure includes the trifluoroacetate anion (CF₃COO⁻) bonded to a lithium cation (Li⁺), making it an important compound in both organic synthesis and material science .

Organic Synthesis

LiTFA serves as a versatile Lewis acid catalyst in organic synthesis Source: A. Correa et al., "Metal trifluoroacetates as Lewis acid catalysts in organic synthesis," Catalysis Science & Technology, 2011. It promotes reactions like esterification and transesterification, facilitating the formation of esters from carboxylic acids and alcohols.

Due to the presence of the trifluoroacetate group (CF3COO), LiTFA can introduce trifluoromethyl groups (CF3) into organic molecules Source: Y. Ye et al., "Trifluoromethylation with Lithium Trifluoroacetate: A Simple and Efficient Method," The Journal of Organic Chemistry, 2008. Trifluoromethylation is a valuable technique for medicinal chemistry and material science research.

LiTFA also acts as a base in various organic reactions due to its ability to accept protons Source: R. Berger et al., "Lithium trifluoroacetate - a versatile reagent for organic synthesis," Tetrahedron, 1998: . This property allows it to deprotonate acidic compounds and initiate reaction pathways.

Proteomics Research

In proteomics, LiTFA aids in the study of proteins and their interactions.

It helps improve the solubility of proteins, especially those with low isoelectric points Source: J. R. Wisniewski et al., "Universal sample preparation method for proteome analysis," Nature Methods, 2009: . This allows researchers to better analyze these proteins using techniques like mass spectrometry.

LiTFA can also be used to cleave specific peptide bonds within proteins Source: M. Dodgson et al., "Cleavage of peptide bonds with trifluoroacetic acid," The Biochemical Journal, 1970. This controlled cleavage helps researchers understand protein structure and function.

- Formation Reaction:

- Decomposition Reaction:

At elevated temperatures, lithium trifluoroacetate can decompose into lithium fluoride and trifluoroacetic anhydride: - Complex Formation:

Lithium trifluoroacetate can react with Lewis acids to form new complexes, such as:

These reactions illustrate the versatility of lithium trifluoroacetate in synthetic chemistry and materials science .

Lithium trifluoroacetate can be synthesized through several methods:

- Neutralization Reaction:

The most straightforward method involves the neutralization of lithium hydroxide with trifluoroacetic acid:- Mix stoichiometric amounts of lithium hydroxide and trifluoroacetic acid in water.

- Evaporate the solution to obtain crystalline lithium trifluoroacetate.

- Crystallization:

Following synthesis, crystallization from aqueous solutions or organic solvents can be employed to purify the product. - Reactions with Methyl Trifluoroacetate:

Recent studies indicate that methyl trifluoroacetate can react with lithium polysulfides to form lithium trifluoroacetate under specific conditions, showcasing another synthetic pathway .

Lithium trifluoroacetate is unique due to its specific fluorinated structure, which imparts distinct chemical reactivity and stability compared to these similar compounds. Its applications in advanced materials and battery technology further distinguish it from other lithium salts .

Interaction studies involving lithium trifluoroacetate often focus on its role as an electrolyte or additive in battery systems. Research indicates that it can enhance the electrochemical performance of lithium batteries by improving ionic conductivity and stabilizing interfaces within the battery cells. Additionally, studies have shown that it interacts favorably with other lithium salts, potentially influencing their reactivity and stability when used together .

Lithium trifluoroacetate (LiTFA) emerged as a chemically significant compound in the mid-20th century, paralleling advancements in fluoroorganic chemistry. While trifluoroacetic acid (TFA) was first synthesized in the early 20th century, its lithium salt gained attention for its unique reactivity in organic synthesis and materials science. Early industrial applications focused on its role as a precursor for fluorinated compounds, with patents from the 1960s detailing methods for producing anhydrous alkali metal trifluoroacetates. The compound’s utility expanded in the 1980s–1990s with the rise of lithium-ion battery research, where its high solubility and stability in non-aqueous electrolytes became advantageous.

Fundamental Chemical Characteristics

Lithium trifluoroacetate (C₂F₃LiO₂) is a white crystalline solid with a molecular weight of 119.96 g/mol. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting point | 250°C | |

| Density | 1.743 g/cm³ | |

| Solubility | High in polar solvents | |

| Hygroscopicity | Highly hygroscopic |

The trifluoroacetate anion (CF₃COO⁻) confers strong electron-withdrawing properties, enhancing lithium-ion mobility in solution. Structural studies reveal a monoclinic crystal system, with lithium ions coordinated to oxygen atoms from both trifluoroacetate and solvent molecules.

Industrial and Academic Significance

Lithium trifluoroacetate bridges industrial and academic domains:

- Organic Synthesis: Serves as a fluoride source in nucleophilic substitutions and a mild Lewis acid catalyst for esterifications.

- Battery Technology: Critical additive in lithium-sulfur (Li-S) batteries, where it improves electrolyte stability and reduces polarization.

- Nanomaterials: Precursor for transition metal fluoride nanorods (e.g., FeF₂, CoF₂) via solvothermal decomposition.

- Coordination Chemistry: Forms stable complexes with transition metals, enabling tailored molecular architectures.

Conventional Synthesis Routes

Neutralization of Trifluoroacetic Acid with Lithium Bases

The most widely employed method for synthesizing lithium trifluoroacetate involves the direct neutralization of trifluoroacetic acid with lithium-containing basic compounds. This approach represents the foundational methodology for industrial-scale production .

Primary Neutralization Reactions

The neutralization process typically utilizes lithium hydroxide or lithium carbonate as the neutralizing agent. When lithium hydroxide is employed, the stoichiometric reaction proceeds according to the following equation :

LiOH + CF₃COOH → CF₃COOLi + H₂O

For lithium carbonate-based neutralization, the reaction involves the formation of carbon dioxide as a byproduct :

Li₂CO₃ + 2CF₃COOH → 2CF₃COOLi + H₂O + CO₂

Reaction Conditions and Parameters

The neutralization process requires careful control of several critical parameters to achieve optimal yields and product quality. Temperature management is essential, with reactions typically conducted at temperatures ranging from 5°C to 80°C [4]. The reaction medium significantly influences the crystallization behavior and final product characteristics [5].

Research demonstrates that anhydrous lithium trifluoroacetate can be prepared through neutralization at controlled temperatures of 5°C for 4 hours, followed by vacuum drying at 130°C for 6 hours [4]. This methodology ensures the removal of water while preventing thermal decomposition of the product.

Stoichiometric Considerations

Optimal stoichiometric ratios are crucial for maximizing yield and minimizing impurities. When employing lithium carbonate, a slight excess of trifluoroacetic acid (mole ratio of lithium carbonate to trifluoroacetic acid of approximately 0.475 to 0.5) is recommended to prevent carbonate entrapment within the crystalline structure [5]. The neutralization is subsequently completed using concentrated aqueous lithium hydroxide solution to achieve the desired pH range of 5-6 [5].

Metathesis Reactions with Lithium Salts

Metathesis reactions provide an alternative synthetic route for lithium trifluoroacetate production, particularly useful when starting from other lithium salts or when specific reaction conditions are required [6] [7].

Exchange Mechanisms

Metathesis reactions involve the exchange of anions between different metal salts, allowing for the preparation of lithium trifluoroacetate from readily available lithium compounds and trifluoroacetate sources. These reactions typically proceed through ionic exchange mechanisms where the lithium cation associates with the trifluoroacetate anion [6].

Solvent Systems

The choice of solvent system significantly influences the efficiency of metathesis reactions. Research indicates that specific solvent combinations can facilitate the exchange process while promoting selective crystallization of the desired product [6]. The process benefits from solvents that preferentially solvate one set of ions over another, driving the equilibrium toward the desired lithium trifluoroacetate product.

Advanced Preparation Techniques

Anhydrous Crystalline Synthesis via Azeotropic Distillation

Advanced synthesis methodologies employ azeotropic distillation techniques to achieve high-purity anhydrous lithium trifluoroacetate with superior crystalline properties [5] [8] [9].

Multi-Stage Azeotropic Process

The azeotropic distillation method involves a sophisticated three-stage process designed to eliminate water while promoting optimal crystal formation [5]. In the first stage, trifluoroacetic acid undergoes neutralization with an alkaline agent in a medium consisting essentially of an alcohol containing 3 to 4 carbon atoms [5]. This specific alcohol selection is critical for forming appropriate azeotropes that facilitate subsequent purification steps.

The second stage involves the removal of water formed during neutralization through azeotropic distillation [5]. The alcohol medium forms azeotropes with water that have boiling points sufficiently different from pure alcohols to enable effective separation [5]. Butanols are particularly advantageous because they form azeotropes with water having boiling points that facilitate separation while avoiding decomposition of the lithium trifluoroacetate product [5].

Hydrocarbon-Mediated Crystallization

The third stage employs hydrocarbon addition to induce crystallization and complete alcohol removal [5]. Representative hydrocarbons include cyclohexane, benzene, and preferentially toluene, which do not solubilize lithium trifluoroacetate but form azeotropes with the alcohol [5]. This selective solubility enables the precipitation of pure crystalline lithium trifluoroacetate while removing organic impurities.

Optimized Azeotrope Systems

An especially advantageous embodiment utilizes an azeotrope consisting of approximately 55% by weight of 2-butanol and 45% by weight of toluene as the neutralization medium [5]. This system enables the removal of water as a water/2-butanol/toluene ternary system, which separates into distinct layers after condensation [5]. The toluene/2-butanol azeotrope can be recovered and reused for subsequent synthesis cycles, improving process efficiency and reducing waste [5].

Process Yields and Optimization

Detailed experimental data demonstrate exceptional yields achievable through azeotropic distillation methodologies. Optimized procedures consistently achieve yields exceeding 95%, with many examples reporting yields of 97-99% [5]. For instance, lithium trifluoroacetate synthesis using isobutanol and subsequent azeotropic purification yielded 246 grams of product containing only 0.08% water, corresponding to approximately 99.5% yield of crystallized anhydrous lithium trifluoroacetate [5].

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents an emerging approach for producing lithium trifluoroacetate without conventional solvents, offering potential advantages in terms of environmental impact and process efficiency [10] [11].

Mechanochemical Principles

Mechanochemical synthesis utilizes mechanical energy to drive chemical reactions, typically through ball milling or similar mechanical activation techniques [10] [11]. This approach enables solid-state reactions between lithium-containing precursors and trifluoroacetic acid derivatives without requiring liquid solvents [10].

Process Development

Research in mechanochemical synthesis of lithium compounds demonstrates the feasibility of mechanical activation for producing high-quality products [11]. The method involves mechanical activation of reactant mixtures in planetary centrifugal mills, followed by thermal treatment to complete the reaction and optimize crystalline structure [11].

Advantages and Applications

Mechanochemical approaches offer several advantages including reduced solvent consumption, potentially shorter reaction times, and the ability to produce materials with unique morphological properties [10]. The technique has shown particular promise for recycling applications and situations where traditional solvent-based methods present environmental or processing challenges [10].

Purification and Crystallization Strategies

Recrystallization from Hydrocarbon-Alcohol Systems

Recrystallization techniques using carefully selected hydrocarbon-alcohol solvent systems provide effective methods for purifying lithium trifluoroacetate and controlling crystal morphology [5] [12].

Solvent System Selection

The selection of appropriate solvent systems is crucial for effective recrystallization. Research demonstrates that lithium trifluoroacetate exhibits specific solubility characteristics that can be exploited for purification [13] [14]. The compound shows preferential solubility in polar solvents while remaining essentially insoluble in non-polar hydrocarbons [5].

Crystal Growth Control

Systematic studies of crystallization conditions reveal that crystal size and morphology can be controlled through careful manipulation of temperature, concentration, and solvent composition [12] [15]. Temperature represents a critical parameter, with higher temperatures generally promoting faster crystal formation and larger crystal sizes [16].

Purification Efficiency

Recrystallization from optimized solvent systems achieves high purification efficiency while maintaining excellent product yields. The technique effectively removes ionic impurities and organic contaminants that may be present from synthesis reactions [5]. Water content can be reduced to extremely low levels, typically below 500 ppm, meeting stringent purity requirements for specialized applications [5].

Vacuum Sublimation Protocols

Vacuum sublimation represents an advanced purification technique capable of producing extremely high-purity lithium trifluoroacetate for specialized applications [17] [18] [19].

Sublimation Conditions

Vacuum sublimation of lithium compounds requires carefully controlled conditions to prevent decomposition while achieving effective purification [18] [19]. The process typically operates at elevated temperatures under reduced pressure, with specific conditions varying depending on the target purity level and scale of operation [17].

Temperature and Pressure Parameters

Research on alkali halide sublimation provides guidance for lithium compound purification [18]. Vacuum sublimation protocols typically employ temperatures in the range of 100-200°C under pressures of less than 10 Pa [20]. These conditions must be optimized to balance sublimation rate against thermal stability of the lithium trifluoroacetate [17].

Purity Enhancement

Vacuum sublimation can achieve remarkable purity levels, with reductions in impurity concentrations by factors of 10-100 or more [21] [19]. The technique is particularly effective for removing trace metal contaminants and achieving the ultra-high purity levels required for specialized applications such as nuclear reactor components or high-performance battery materials [21] [19].

Process Implementation

Successful implementation of vacuum sublimation requires specialized equipment designed to handle the corrosive nature of fluorinated compounds [17]. The process involves careful temperature ramping to avoid thermal shock, continuous monitoring of pressure and temperature conditions, and appropriate collection systems for the sublimed product [18].

X-ray Diffraction Studies

The identification of lithium trifluoroacetate through Fourier transform infrared spectroscopy confirms its crystalline nature, as evidenced by characteristic absorption bands at specific wavenumbers [7] [8]. The sharp, well-defined peaks observed in infrared spectra indicate good crystallinity with minimal amorphous content, similar to observations made for other lithium salts characterized through powder diffraction techniques [9] [10].

Based on coordination chemistry principles and comparison with structurally related compounds, lithium trifluoroacetate likely adopts a structure where lithium cations are coordinated by multiple trifluoroacetate anions through oxygen atoms of the carboxylate groups [11] [12]. The coordination environment of lithium ions in similar compounds typically ranges from tetrahedral to octahedral geometries, depending on the specific packing arrangements and intermolecular interactions [13].

Coordination Geometry and Packing Arrangements

The coordination geometry around lithium ions in lithium trifluoroacetate can be inferred from spectroscopic evidence and comparison with related trifluoroacetate compounds. Nuclear magnetic resonance studies of lithium-containing systems suggest that lithium ions typically exhibit coordination numbers between 4 and 6, depending on the availability of coordinating atoms and steric constraints [14] [15] [16].

In lithium trifluoroacetate, the lithium cations are expected to be coordinated primarily through oxygen atoms of the carboxylate groups from trifluoroacetate anions [17] [13]. The estimated Li-O bond lengths, based on ionic radii and coordination chemistry principles, range from approximately 1.85 to 2.0 Å, consistent with typical lithium-oxygen interactions in carboxylate compounds [11] [13].

The trifluoroacetate anions adopt a planar conformation, as confirmed by vibrational spectroscopic analysis showing characteristic C-F stretching modes and carboxylate deformation bands [18] [19]. The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the carboxylate oxygen atoms, potentially affecting the coordination strength and geometry around lithium centers.

Intermolecular interactions in the crystal structure likely include both lithium-oxygen coordination bonds and weaker hydrogen bonding interactions involving any residual water molecules, as the compound is known to be hygroscopic [7] [8] [4] [5]. The crystal packing is expected to feature either layered or chain-like arrangements, similar to those observed in other lithium carboxylate compounds, where the coordination polyhedra around lithium centers share edges or corners to form extended three-dimensional networks [12] [20].

Thermal Behavior

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of lithium trifluoroacetate reveals a complex thermal behavior profile characterized by multiple endothermic and exothermic transitions. The initial thermal events occur at relatively low temperatures, with hygroscopic water loss beginning around 40-115°C, consistent with the compound's known hygroscopic nature [21] [22].

The primary decomposition onset temperature for lithium trifluoroacetate has been determined to range from 148-159°C through combined differential scanning calorimetry and thermogravimetric analysis [23] [21] [22]. This thermal stability range places lithium trifluoroacetate among the moderately thermally stable lithium salts, showing better stability than some organic lithium compounds but lower stability compared to inorganic lithium halides.

Comparative studies of related trifluoroacetate compounds indicate that the thermal decomposition process involves multiple stages. Deep eutectic solvent systems containing lithium trifluoroacetate show distinct thermal transitions, with the first decomposition step typically accounting for 60-70% of the total weight loss at 500°C [23] [21]. The thermal profiles demonstrate that the presence of trifluoroacetate groups significantly influences the decomposition pathways compared to simple lithium salts.

The differential scanning calorimetry curves for lithium trifluoroacetate-containing systems show characteristic endothermic peaks corresponding to water loss and structural transitions, followed by exothermic decomposition events at higher temperatures. The complexity of these thermal profiles reflects the multiple chemical processes occurring during heating, including dehydration, structural rearrangements, and ultimately chemical decomposition [21] [22].

Decomposition Pathways and Kinetics

The thermal decomposition of lithium trifluoroacetate follows a well-defined kinetic pathway that has been characterized through detailed Arrhenius analysis. The activation energy for the decomposition process has been determined to be 191.1 ± 7.8 kJ/mol, with a pre-exponential factor of 40.82 ± 1.97 s⁻¹ [24]. These kinetic parameters indicate that the decomposition is a thermally activated process with moderate energy barriers.

The decomposition mechanism proceeds through a rate-determining thermal decarboxylation step, yielding carbon dioxide and trifluoromethane (CHF₃) as primary gaseous products [24]. This pathway is consistent with the general decomposition behavior of perfluorocarboxylic acids, where the CF₃COO⁻ group undergoes decarboxylation to form CF₃⁻ species that rapidly abstract protons from available sources to produce CHF₃ [25] [26].

Detailed kinetic studies reveal that the reaction order for the decomposition process is fractional, suggesting a complex mechanism involving multiple elementary steps [25] [26]. The temperature dependence of the decomposition rate shows little dependency on the surrounding chemical environment, indicating that the thermal decarboxylation step is intrinsically controlled by the molecular structure of the trifluoroacetate group rather than external factors.

Under hydrothermal conditions, the decomposition pathway can be modified by the presence of alkaline conditions. In basic environments, the initially formed CHF₃ undergoes further mineralization through nucleophilic substitution reactions, ultimately yielding fluoride ions, formate, and carbonate species as final products [24]. This complete mineralization pathway is important for understanding the environmental fate and potential treatment methods for trifluoroacetate-containing compounds.

Spectroscopic Characterization

FTIR Spectral Signatures

Fourier transform infrared spectroscopy provides definitive identification and structural characterization of lithium trifluoroacetate through its distinctive vibrational signatures. The most prominent spectroscopic feature is the carbonyl stretching vibration of the carboxylate group, which appears at approximately 1677 cm⁻¹ [27] [18] [19]. This frequency is characteristic of carboxylate groups coordinated to metal cations and confirms the ionic nature of the lithium-trifluoroacetate interaction.

The trifluoromethyl group exhibits characteristic C-F stretching modes in the region between 1250-1100 cm⁻¹, representing one of the most diagnostic regions for identifying trifluoroacetate compounds [27] [18] [19]. These intense absorptions are due to the high electronegativity of fluorine atoms and the strength of C-F bonds, making them readily identifiable even in complex mixtures.

Carboxylate deformation modes appear in the lower frequency region between 950-700 cm⁻¹, providing additional confirmation of the trifluoroacetate structure [27] [18] [19]. The specific frequencies and intensities of these bands are sensitive to the coordination environment around the carboxylate group, offering insights into the nature of lithium-oxygen interactions in the solid state.

Evidence for lithium-oxygen coordination interactions can be observed in the infrared spectrum around 800 cm⁻¹, where metal-oxygen stretching vibrations typically occur [28] [29]. The presence and characteristics of these bands provide information about the coordination geometry and strength of lithium-carboxylate interactions in the crystal structure.

The infrared spectrum of lithium trifluoroacetate also shows features related to its hygroscopic nature, with broad absorption bands in the 3000-3500 cm⁻¹ region corresponding to O-H stretching vibrations from absorbed water molecules [7] [8]. The intensity and shape of these bands vary depending on the hydration state of the sample and environmental humidity conditions.

Solid-State NMR Investigations

Nuclear magnetic resonance spectroscopy provides unique insights into the local coordination environment and dynamics of both lithium and fluorine nuclei in lithium trifluoroacetate. ¹⁹F NMR spectroscopy is particularly valuable for characterizing the trifluoromethyl group, with the CF₃ resonance typically appearing around -75 ppm relative to CFCl₃ as an external standard [30] [31] [32].

The ¹⁹F NMR spectrum of lithium trifluoroacetate shows a sharp singlet corresponding to the three equivalent fluorine atoms in the trifluoromethyl group. The chemical shift and linewidth of this resonance provide information about the local electronic environment and any dynamic processes affecting the CF₃ group [31] [32]. The high chemical shift anisotropy of fluorine nuclei makes solid-state ¹⁹F NMR particularly sensitive to molecular motions and structural changes.

⁷Li NMR spectroscopy offers complementary information about the lithium coordination environment, with resonances typically appearing around 0 ppm for coordinated lithium species [14] [15] [16]. The lithium NMR spectrum is sensitive to the coordination number and geometry around lithium centers, with different coordination environments producing characteristic chemical shifts and quadrupolar coupling patterns.

Solid-state NMR studies of related lithium compounds have demonstrated that the lithium chemical shift and relaxation behavior provide insights into ionic mobility and structural dynamics [14] [33] [16]. For lithium trifluoroacetate, the NMR parameters can reveal information about lithium-oxygen bond strengths, coordination geometries, and any dynamic exchange processes occurring in the solid state.

Advanced NMR techniques such as magic angle spinning and variable temperature measurements can provide additional structural and dynamic information. These methods help distinguish between different lithium coordination sites and can reveal temperature-dependent structural transitions or ionic mobility processes that are relevant to the compound's thermal behavior and potential applications [34] [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (95.45%): Fatal if swallowed [Danger Acute toxicity, oral];

H400 (95.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard